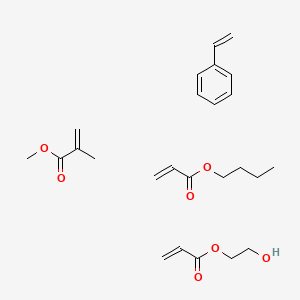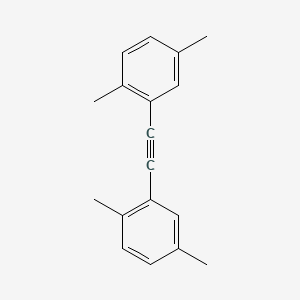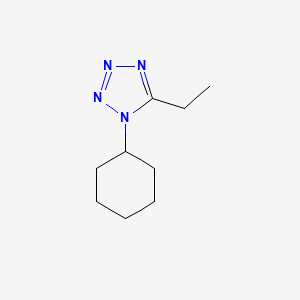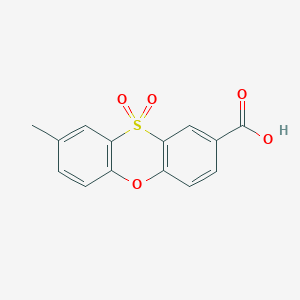![molecular formula C14H20Cl3NO B14654803 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-76-8](/img/structure/B14654803.png)
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a synthetic organic compound characterized by its phenolic structure with dichloro substitutions and a cyclohexylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a phenol derivative, such as 2,4-dichlorophenol.
Substitution Reaction: The phenol derivative undergoes a substitution reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar dichloro substitutions but lacking the cyclohexylmethylamino group.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: Another phenolic compound with dichloro substitutions and a dimethylamino group instead of cyclohexylmethylamino.
Uniqueness
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
52702-76-8 |
|---|---|
Fórmula molecular |
C14H20Cl3NO |
Peso molecular |
324.7 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H |
Clave InChI |
GIHGKRNSUJXSMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
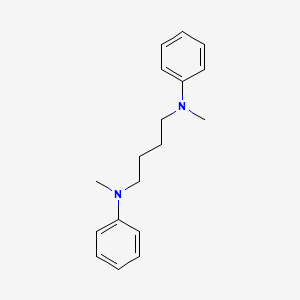
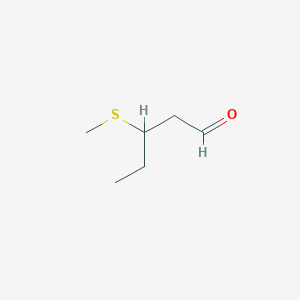



![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
